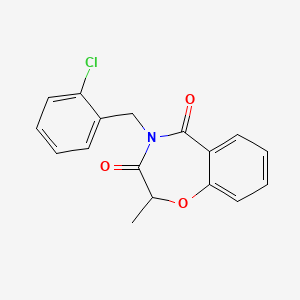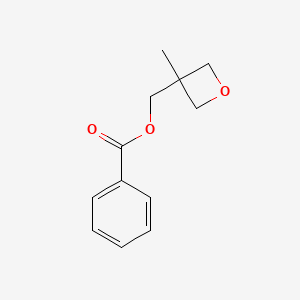
4-(2-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione, also known as cloxazolam, is a benzodiazepine derivative that has been used for the treatment of anxiety and insomnia. It belongs to the class of psychoactive drugs and acts as a central nervous system depressant. The compound has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
Cloxazolam acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA-A receptor, 4-(2-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in anxiety and insomnia symptoms.
Biochemical and Physiological Effects:
Cloxazolam has been shown to have a range of biochemical and physiological effects. It has been shown to increase slow-wave sleep, which is important for the restoration of cognitive function and physical health. Cloxazolam has also been shown to decrease cortisol levels, which is a stress hormone that is associated with anxiety and depression. Additionally, 4-(2-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has been shown to have anticonvulsant and muscle relaxant properties.
Advantages and Limitations for Lab Experiments
Cloxazolam has several advantages for use in lab experiments. It has a well-established synthesis method, making it readily available for use in research. Additionally, it has been extensively studied for its pharmacological properties, making it a useful tool for investigating the mechanisms of action of benzodiazepines. However, there are also limitations to the use of 4-(2-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models. Additionally, there are ethical concerns surrounding the use of benzodiazepines in animal models due to their potential for abuse.
Future Directions
There are several future directions for research on 4-(2-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione. One area of interest is the development of novel benzodiazepine derivatives that have improved pharmacological properties, such as longer half-lives or reduced potential for abuse. Additionally, there is ongoing research into the mechanisms of action of benzodiazepines, including the role of specific subunits of the GABA-A receptor in mediating their effects. Finally, there is interest in investigating the potential therapeutic applications of benzodiazepines for other conditions, such as post-traumatic stress disorder and depression.
Synthesis Methods
The synthesis of 4-(2-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves the reaction of 2-amino-5-chlorobenzophenone with methyl chloroformate to form the corresponding methyl ester. The methyl ester is then reacted with 2-chlorobenzyl chloride in the presence of a base to yield 4-(2-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione. The synthesis of 4-(2-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has been well-documented in the scientific literature.
Scientific Research Applications
Cloxazolam has been extensively studied for its potential therapeutic applications in the treatment of anxiety and insomnia. It has been shown to be effective in reducing anxiety symptoms in patients with generalized anxiety disorder and panic disorder. Cloxazolam has also been used to treat insomnia, particularly in patients with difficulty falling asleep.
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-methyl-1,4-benzoxazepine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-16(20)19(10-12-6-2-4-8-14(12)18)17(21)13-7-3-5-9-15(13)22-11/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTYJSVJIPVVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)
![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)


![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)

![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)